molecular formula C14H8ClNOS B2774909 2-(1,3-Benzothiazol-2-yl)benzoyl chloride CAS No. 1221724-66-8

2-(1,3-Benzothiazol-2-yl)benzoyl chloride

Cat. No.: B2774909
CAS No.: 1221724-66-8
M. Wt: 273.73
InChI Key: MWPZDVATHVMIHQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)benzoyl chloride is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a benzoyl chloride group attached to the benzothiazole moiety. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)benzoyl chloride typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride under specific conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), nucleophiles (e.g., amines, alcohols), and solvents (e.g., DMF, dichloromethane). Reaction conditions may vary depending on the desired product but often involve moderate temperatures and controlled pH .

Major Products Formed

The major products formed from reactions involving this compound include substituted benzothiazoles, amides, and esters. These products have various applications in medicinal chemistry and materials science.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)benzoyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-Benzothiazol-2-yl)benzoyl chloride include other benzothiazole derivatives such as:

  • 2-(1,3-Benzothiazol-2-yl)benzoic acid
  • 2-(1,3-Benzothiazol-2-yl)benzamide
  • 2-(1,3-Benzothiazol-2-yl)benzonitrile

Uniqueness

What sets this compound apart from other similar compounds is its reactivity due to the presence of the benzoyl chloride group. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse chemical and biological properties .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNOS/c15-13(17)9-5-1-2-6-10(9)14-16-11-7-3-4-8-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPZDVATHVMIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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